molecular formula C23H21N3S B11702772 N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline

N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline

Cat. No.: B11702772
M. Wt: 371.5 g/mol
InChI Key: CVKFELQELFDALL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline is a complex organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzothiazole moiety, which is a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline typically involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and conjugated system.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its ability to form coordination complexes with metal ions can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline is unique due to its benzothiazole moiety, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions with biological molecules or metal ions .

Properties

Molecular Formula

C23H21N3S

Molecular Weight

371.5 g/mol

IUPAC Name

N,N-dimethyl-4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]aniline

InChI

InChI=1S/C23H21N3S/c1-16-4-13-21-22(14-16)27-23(25-21)18-7-9-19(10-8-18)24-15-17-5-11-20(12-6-17)26(2)3/h4-15H,1-3H3

InChI Key

CVKFELQELFDALL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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